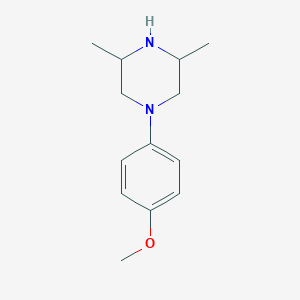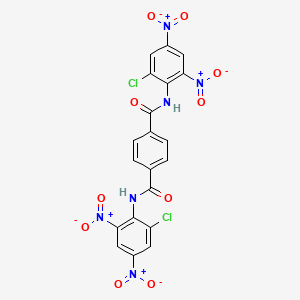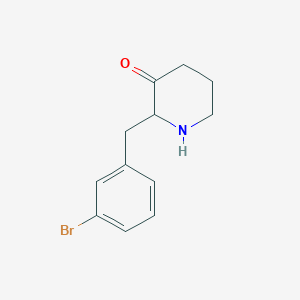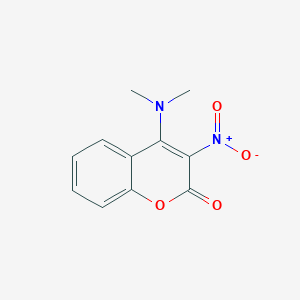
4-(dimethylamino)-3-nitro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-3-nitro-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group and a nitro group attached to the chromone core, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-3-nitro-2H-chromen-2-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-nitro-2H-chromen-2-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(dimethylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as halides, bases like sodium hydroxide, solvents like dimethylformamide.
Major Products Formed
Reduction: 4-(dimethylamino)-3-amino-2H-chromen-2-one.
Substitution: Various substituted chromones depending on the nucleophile used.
Applications De Recherche Scientifique
4-(dimethylamino)-3-nitro-2H-chromen-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(dimethylamino)-3-nitro-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, influencing its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the chromone core.
3-nitro-2H-chromen-2-one: Contains the chromone core and nitro group but lacks the dimethylamino group.
Uniqueness
4-(dimethylamino)-3-nitro-2H-chromen-2-one is unique due to the presence of both the dimethylamino and nitro groups on the chromone core. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10N2O4 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
4-(dimethylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H10N2O4/c1-12(2)9-7-5-3-4-6-8(7)17-11(14)10(9)13(15)16/h3-6H,1-2H3 |
Clé InChI |
QWKFOYWSBKPTHC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


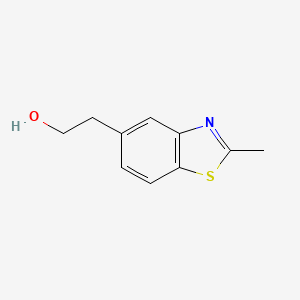
![(3aR,5S,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B11714256.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B11714275.png)

![[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11714285.png)

![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11714290.png)
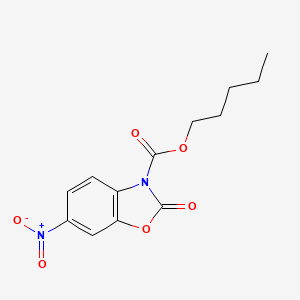
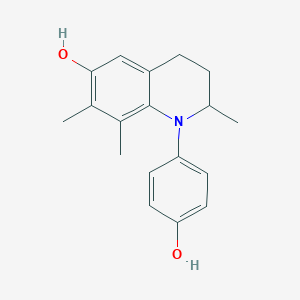
![2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B11714304.png)
